molecular formula C10H16 B14692597 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- CAS No. 35776-65-9

1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)-

Cat. No.: B14692597
CAS No.: 35776-65-9
M. Wt: 136.23 g/mol
InChI Key: IRKKODBXEDEMMJ-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, where a tert-butyl group is attached to the fifth carbon of the cyclohexadiene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclohexadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various halides and nucleophiles

Major Products Formed

    Oxidation: Ketones, alcohols

    Reduction: Cyclohexane derivatives

    Substitution: Functionalized cyclohexadiene derivatives

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

35776-65-9

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

5-tert-butylcyclohexa-1,3-diene

InChI

InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3

InChI Key

IRKKODBXEDEMMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC=CC=C1

Origin of Product

United States

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